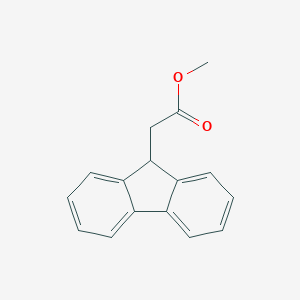
methyl 2-(9H-fluoren-9-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(9H-fluoren-9-yl)acetate, also known as MFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MFA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 244.28 g/mol.
作用機序
Methyl 2-(9H-fluoren-9-yl)acetate has been shown to interact with various cellular targets, including enzymes and receptors. It is believed that methyl 2-(9H-fluoren-9-yl)acetate exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. methyl 2-(9H-fluoren-9-yl)acetate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
生化学的および生理学的効果
Methyl 2-(9H-fluoren-9-yl)acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. methyl 2-(9H-fluoren-9-yl)acetate has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. Additionally, methyl 2-(9H-fluoren-9-yl)acetate has been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
Methyl 2-(9H-fluoren-9-yl)acetate has several advantages for use in lab experiments. It is relatively easy to synthesize, and its fluorescent properties make it useful for detection and imaging studies. However, methyl 2-(9H-fluoren-9-yl)acetate also has some limitations. It is sensitive to light and air, which can lead to degradation over time. Additionally, methyl 2-(9H-fluoren-9-yl)acetate has low solubility in water, which can limit its potential applications in aqueous environments.
将来の方向性
There are several future directions for the study of methyl 2-(9H-fluoren-9-yl)acetate. One potential area of research is the development of methyl 2-(9H-fluoren-9-yl)acetate-based sensors for the detection of environmental pollutants. Additionally, methyl 2-(9H-fluoren-9-yl)acetate could be used as a building block for the synthesis of new organic materials with potential applications in electronics and photonics. Finally, further studies are needed to explore the potential therapeutic applications of methyl 2-(9H-fluoren-9-yl)acetate, particularly in the areas of neurodegenerative diseases and inflammation.
Conclusion:
Methyl 2-(9H-fluoren-9-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its fluorescent properties, ease of synthesis, and potential therapeutic applications make it a promising compound for future research. While there are some limitations to its use, further studies are needed to fully explore the potential of methyl 2-(9H-fluoren-9-yl)acetate.
合成法
The synthesis of methyl 2-(9H-fluoren-9-yl)acetate involves the reaction between fluorene and methyl chloroacetate in the presence of a catalyst. The reaction is carried out under reflux in anhydrous conditions using a suitable solvent. The product is then purified using column chromatography to obtain pure methyl 2-(9H-fluoren-9-yl)acetate.
科学的研究の応用
Methyl 2-(9H-fluoren-9-yl)acetate has been extensively studied for its potential applications in various fields of science. It has been used as a fluorescent probe for the detection of metal ions, as a building block for the synthesis of organic materials, and as a precursor for the synthesis of other biologically active compounds. methyl 2-(9H-fluoren-9-yl)acetate has also been used in the development of sensors for the detection of environmental pollutants and in the study of cellular signaling pathways.
特性
IUPAC Name |
methyl 2-(9H-fluoren-9-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-16(17)10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTQKAIVLZAUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352896 |
Source


|
| Record name | ST50989886 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(9H-fluoren-9-yl)acetate | |
CAS RN |
174770-81-1 |
Source


|
| Record name | ST50989886 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



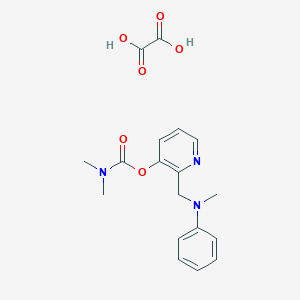
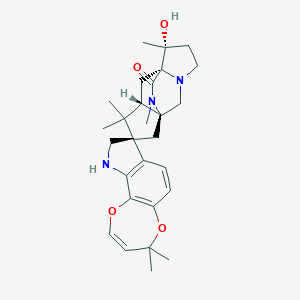
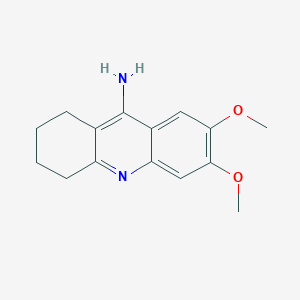
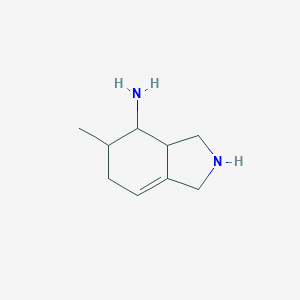


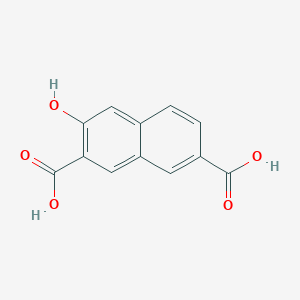


![Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B64755.png)

![5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B64759.png)